3-Amino-2-(cyclobutylmethyl)propan-1-ol

Description

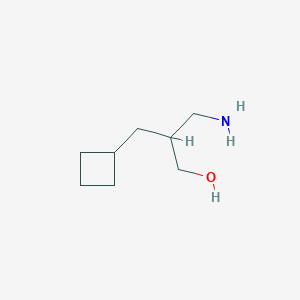

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

2-(aminomethyl)-3-cyclobutylpropan-1-ol |

InChI |

InChI=1S/C8H17NO/c9-5-8(6-10)4-7-2-1-3-7/h7-8,10H,1-6,9H2 |

InChI Key |

IUQIYJMSPKMLML-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CC(CN)CO |

Origin of Product |

United States |

Asymmetric Synthesis and Methodologies for 3 Amino 2 Cyclobutylmethyl Propan 1 Ol

Chiral Pool Approaches Utilizing Natural Precursors (e.g., from (-)-β-Pinene)

The chiral pool provides readily available, enantiomerically pure starting materials derived from nature. Terpenes, such as (-)-β-Pinene, are particularly valuable precursors for the synthesis of chiral ligands and auxiliaries that can induce asymmetry in reactions. nih.gov While direct conversion of the pinene backbone into the 3-Amino-2-(cyclobutylmethyl)propan-1-ol scaffold is not a common strategy, pinene derivatives are instrumental in creating the chiral environment needed for its synthesis.

For instance, amino alcohols derived from the pinane (B1207555) skeleton are effective chiral auxiliaries. nih.gov These auxiliaries can be used to synthesize secondary alcohols from aldehydes with high enantioselectivity. nih.gov More directly relevant, chiral β-amino alcohols have been synthesized from (−)-α-pinene and subsequently used to create oxazaborolidine catalysts. These catalysts have proven highly effective in the asymmetric reduction of prochiral ketones to secondary alcohols with excellent enantiomeric excesses (ee). mdpi.com This approach could be adapted for the synthesis of the target molecule by designing a suitable β-amino ketone precursor that, upon asymmetric reduction guided by a pinene-derived catalyst, would yield the desired this compound.

Enantioselective Catalytic Synthesis Routes

Catalytic methods offer an efficient and atom-economical approach to chiral molecules, as only a substoichiometric amount of a chiral catalyst is required to generate large quantities of an enantiomerically enriched product.

Catalytic asymmetric reduction is a powerful tool for establishing the stereocenter in 3-amino-2-substituted propan-1-ol structures. A key strategy involves the diastereoselective hydrogenation of an enantioenriched β-hydroxy enamine. This process can furnish syn-1,2-disubstituted-1,3-amino alcohols with high yields and diastereoselectivities. nih.gov The synthesis begins with the creation of a β-hydroxy enamine through an asymmetric C-C bond formation, followed by a palladium-on-carbon (Pd/C) catalyzed hydrogenation that sets the final stereocenter. nih.gov

Another prominent method is the asymmetric reduction of β-amino ketones using chiral catalysts. Reagents prepared from borane (B79455) and chiral α,α-diphenyl β-amino alcohols have achieved very high enantioselectivities (around 90% ee) in the reduction of various ketones. rsc.org Similarly, oxazaborolidine catalysts, which can be derived from natural products like pinene, are highly effective for reducing aryl-alkyl ketones to their corresponding alcohols with high enantiomeric excess. mdpi.com

The table below summarizes representative results for the asymmetric reduction of ketones using a borane adduct of a chiral amino alcohol, demonstrating the efficacy of this approach for producing chiral alcohols, the core functional group of the target compound. mdpi.com

| Ketone Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| Acetophenone | 15 | 94 | 96 | S |

| 2'-Methoxyacetophenone | 15 | 90 | 97 | S |

| 3'-Methoxyacetophenone | 15 | 92 | 94 | S |

| 4'-Methylacetophenone | 15 | 95 | 95 | S |

| 4'-Chloroacetophenone | 15 | 93 | 96 | S |

When a racemic mixture of an amino alcohol is produced, kinetic resolution or deracemization strategies can be employed to isolate a single enantiomer. Kinetic resolution involves the differential reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer from the unreacted, slower-reacting one. Biocatalysis, using enzymes like lipases, is a common and effective method for the kinetic resolution of alcohols and amines.

Deracemization is a more advanced process that converts the unwanted enantiomer into the desired one, theoretically allowing for a 100% yield of a single enantiomer from a racemic mixture. This often involves an oxidation-reduction cycle under asymmetric conditions. While specific examples for this compound are not prevalent, these techniques are well-established for chiral amino alcohols and represent a viable pathway for obtaining the enantiomerically pure compound.

Diastereoselective Synthetic Pathways to the Amino Alcohol Core

Diastereoselective synthesis is crucial when multiple stereocenters are created in a single reaction. For the 1,3-amino alcohol core, controlling the relative stereochemistry (syn vs. anti) is a key challenge. One effective method involves the addition of metalloenamines derived from N-sulfinyl imines to aldehydes. nih.gov This reaction proceeds with high diastereoselectivity to form a β-hydroxy-N-sulfinyl imine. Subsequent reduction of this intermediate with different reagents, such as catecholborane or LiBHEt₃, provides selective access to either the syn or anti-1,3-amino alcohol derivatives with very high diastereomeric ratios. nih.gov

Another approach utilizes Morita-Baylis-Hillman (MBH) adducts as versatile starting materials. scielo.br A diastereoselective route to substituted anti-2-amino-1,3-propanediols has been developed from these adducts. The strategy involves the ozonolysis of an allylic diol derived from the MBH adduct, followed by a diastereoselective reductive amination of the resulting 2-oxo-1,3-propanediol. scielo.br This methodology provides a flexible entry to the aminodiol core structure.

Advanced Synthetic Strategies for Related Cyclobutylmethyl Amino Alcohol Scaffolds

Modern organic synthesis continues to produce innovative methods for constructing complex molecules. For scaffolds related to this compound, such as γ-amino alcohols featuring sterically congested carbon centers, new catalytic systems are being developed. One such advanced strategy is the copper-catalyzed asymmetric propargylic substitution (APS) of alkyne-functionalized oxetanes with amine reagents. researchgate.net This method allows for the creation of structurally diverse, chiral γ-amino alcohols that incorporate a tetrasubstituted tertiary stereocenter adjacent to the nitrogen atom. researchgate.net

Another novel approach involves a chromium-catalyzed asymmetric cross aza-Pinacol coupling between aldehydes and imines. westlake.edu.cn This radical polar crossover strategy facilitates the modular synthesis of high-value chiral β-amino alcohols from readily available starting materials, overcoming limitations of substrate specificity and multi-step preparations found in other methods. westlake.edu.cn Electrocatalysis also presents a modern tool, enabling chemoselective radical cross-couplings to build amino alcohol structures in a modular and enantioselective fashion. chemrxiv.org These cutting-edge techniques highlight the ongoing evolution of synthetic chemistry and offer powerful future pathways for the synthesis of the target compound and its analogues.

Chemical Reactivity and Functional Group Transformations of 3 Amino 2 Cyclobutylmethyl Propan 1 Ol

Reactions of the Primary Amino Group (e.g., Amidation, Acylation, Alkylation)

The primary amino group is a nucleophilic center and a weak base, readily participating in reactions with various electrophiles.

Amidation and Acylation: The amino group reacts with carboxylic acids and their derivatives, such as acid chlorides and anhydrides, to form stable amide bonds. libretexts.org This acylation reaction is fundamental in peptide synthesis and the creation of various functional materials. Typically, the reaction with an acid chloride is rapid and can be performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Alkylation: The nitrogen atom can be alkylated by reacting with alkyl halides through nucleophilic substitution. libretexts.org This reaction can proceed in a stepwise manner to yield secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. Selective mono-N-alkylation of 1,3-amino alcohols can be challenging, but methods utilizing chelating agents like 9-borabicyclononane (B1260311) (9-BBN) have been developed for similar substrates to achieve high selectivity. organic-chemistry.org This process involves the formation of a stable chelate that protects the amine and allows for controlled reaction with an alkyl halide. organic-chemistry.org Alternative greener approaches include "hydrogen borrowing" catalysis, which couples alcohols and amines, with water as the only byproduct. nih.gov

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(2-(cyclobutylmethyl)-3-hydroxypropyl)acetamide |

| Amidation | Benzoic Acid (C₆H₅COOH) with coupling agent | N-(2-(cyclobutylmethyl)-3-hydroxypropyl)benzamide |

| Alkylation | Methyl Iodide (CH₃I) | 2-(cyclobutylmethyl)-3-(methylamino)propan-1-ol (and further alkylated products) |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | N-(2-(cyclobutylmethyl)-3-hydroxypropyl)-4-methylbenzenesulfonamide |

Transformations Involving the Primary Hydroxyl Group (e.g., Oxidation, Esterification)

The primary hydroxyl group can undergo a variety of transformations, most notably oxidation and esterification. Chemoselective modification of the hydroxyl group in the presence of the amine often requires the use of a protecting group on the nitrogen atom. nih.gov

Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. nih.gov Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would typically yield the corresponding aldehyde, 3-amino-2-(cyclobutylmethyl)propanal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, would lead to the formation of the carboxylic acid, 3-amino-2-(cyclobutylmethyl)propanoic acid.

Esterification: The hydroxyl group reacts with carboxylic acids or their derivatives to form esters. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. However, due to the basic nature of the amino group, it would exist as an ammonium salt under these conditions. A more efficient method involves reacting the amino alcohol with an acid chloride or anhydride, often after protecting the amino group to prevent competing amidation. google.com A facile method for the esterification of amino acids using trimethylchlorosilane in an alcohol solvent has been shown to be effective and proceeds under mild, room temperature conditions. nih.gov

| Transformation Type | Reagent Example | Product Functional Group |

|---|---|---|

| Mild Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde |

| Strong Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid |

| Esterification | Acetic Anhydride ((CH₃CO)₂O) | Ester (Acetate) |

| Ether Formation (Williamson) | Sodium Hydride (NaH) then Methyl Iodide (CH₃I) | Ether (Methyl Ether) |

Formation of Cyclic Derivatives (e.g., Cyclic Carbamates, Heterocycles)

The 1,3-relationship between the amino and hydroxyl groups in 3-Amino-2-(cyclobutylmethyl)propan-1-ol makes it an ideal precursor for the synthesis of six-membered heterocyclic rings. core.ac.uk

Cyclic Carbamates: These are important structural motifs in many pharmaceuticals. nih.gov The synthesis of cyclic carbamates from 1,3-amino alcohols can be achieved through reaction with phosgene (B1210022) or its equivalents, or more recently, through greener methods utilizing carbon dioxide. core.ac.uknih.gov A straightforward method involves activating the hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base and carbon dioxide, leading to a cyclization that forms a tetrahydro-1,3-oxazin-2-one derivative. rsc.org This approach is noted for its high regio-, chemo-, and stereoselectivity. core.ac.ukrsc.org

Other Heterocycles: The bifunctional nature of the molecule allows for the synthesis of other heterocyclic systems. For instance, by analogy with the reactions of 3-amino-1-propanol, reaction with carbon disulfide could lead to the formation of a 1,3-thiazinane-2-thione (B1272399) derivative, a six-membered ring containing both sulfur and nitrogen. orgsyn.org The synthesis of various nitrogen-containing heterocycles often relies on the nucleophilicity of the amino group reacting with various electrophiles to construct diverse ring systems. frontiersin.org

| Reagent(s) | Resulting Heterocycle Core Structure |

|---|---|

| CO₂, p-Toluenesulfonyl chloride, Base | Tetrahydro-1,3-oxazin-2-one (Cyclic Carbamate) |

| Phosgene (COCl₂) or equivalent | Tetrahydro-1,3-oxazin-2-one (Cyclic Carbamate) |

| Carbon Disulfide (CS₂) | Tetrahydro-1,3-thiazine-2-thione (by analogy) |

Derivatization Strategies for Enhancing Synthetic Utility and Characterization

Derivatization of this compound is employed to selectively mask one of the functional groups, thereby enabling reactions at the other, or to improve its analytical properties for characterization.

For Synthetic Utility: To perform selective chemistry on the hydroxyl group, the more nucleophilic amino group is often protected. A common protecting group is the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net The resulting Boc-protected amine is unreactive towards many reagents, allowing for subsequent esterification or oxidation of the alcohol. The Boc group can be easily removed later under acidic conditions. Conversely, to protect the hydroxyl group, silyl (B83357) ethers are often formed, for example, by reaction with tert-butyldimethylsilyl chloride (TBDMSCl). nih.gov This allows for selective modification of the amino group.

For Characterization: Derivatization is a key strategy in analytical chemistry, particularly for techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS/MS). The polarity of the amino and hydroxyl groups can make the compound difficult to analyze by GC. Conversion into less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers/amines, facilitates analysis. For LC-MS/MS, derivatization can enhance ionization efficiency and improve sensitivity. A method involving derivatization of amino, carboxyl, and hydroxyl groups with 1-bromobutane (B133212) has been developed to improve the hydrophobicity and basicity of amino acids, leading to high-sensitivity detection. nih.gov

| Purpose | Functional Group Targeted | Reagent Example | Resulting Group |

|---|---|---|---|

| Synthetic Protection | Amino Group | Di-tert-butyl dicarbonate (Boc₂O) | Boc-carbamate |

| Synthetic Protection | Hydroxyl Group | tert-Butyldimethylsilyl chloride (TBDMSCl) | TBDMS-ether |

| GC Analysis | Amino and Hydroxyl Groups | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | TMS-amine and TMS-ether |

| LC-MS/MS Enhancement | Amino and Hydroxyl Groups | 1-Bromobutane | Butyl-amine and Butyl-ether |

Advanced Analytical Characterization Techniques for 3 Amino 2 Cyclobutylmethyl Propan 1 Ol and Its Synthetic Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural assignment of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For a key synthetic intermediate like Diethyl 2-(cyclobutylmethyl)malonate , the ¹H NMR spectrum is expected to show distinct signals for the ethyl ester groups (a quartet and a triplet), the protons of the cyclobutane (B1203170) ring, and the protons of the malonate backbone. The ¹³C NMR spectrum would correspondingly show unique resonances for the carbonyl carbons of the esters, the carbons of the ethyl groups, the cyclobutane ring carbons, and the central methine and methylene (B1212753) carbons of the malonate structure.

Upon conversion to the final product, 3-Amino-2-(cyclobutylmethyl)propan-1-ol , the NMR spectra would change significantly. The disappearance of the ester signals and the appearance of new signals corresponding to the aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) groups would be key indicators of a successful transformation. The complex splitting patterns of the methylene and methine protons in the backbone would provide confirmation of the structure.

Table 1: Predicted ¹H NMR Data for this compound and a Key Synthetic Intermediate Data below is predicted based on standard chemical shift values and data from analogous structures, presented for illustrative purposes.

| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Diethyl 2-(cyclobutylmethyl)malonate | CH₃ (ester) | 1.25 | Triplet (t) | 7.1 |

| CH₂ (ester) | 4.19 | Quartet (q) | 7.1 | |

| CH (malonate) | 3.50 | Triplet (t) | 7.5 | |

| CH₂ (bridge) | 2.10 | Doublet (d) | 7.5 | |

| Cyclobutane protons | 1.70 - 2.05 | Multiplet (m) | - | |

| This compound | OH, NH₂ | Variable (broad singlet) | Broad Singlet (br s) | - |

| CH₂OH | 3.55 | Doublet (d) | 5.5 | |

| CH₂NH₂ | 2.80 | Doublet (d) | 6.0 | |

| CH (backbone) | 1.85 | Multiplet (m) | - | |

| CH₂ (bridge) | 1.45 | Doublet (d) | 7.0 | |

| Cyclobutane protons | 1.70 - 2.10 | Multiplet (m) | - |

Table 2: Predicted ¹³C NMR Data for this compound and a Key Synthetic Intermediate Data below is predicted based on standard chemical shift values and data from analogous structures, presented for illustrative purposes.

| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Diethyl 2-(cyclobutylmethyl)malonate | C=O (ester) | 169.5 |

| CH₂ (ester) | 61.5 | |

| CH (malonate) | 51.0 | |

| Cyclobutane & Bridge CH/CH₂ | 25.0 - 35.0 | |

| CH₃ (ester) | 14.1 | |

| This compound | CH₂OH | 65.0 |

| CH₂NH₂ | 45.0 | |

| CH (backbone) | 42.0 | |

| CH₂ (bridge) | 34.0 | |

| Cyclobutane CH/CH₂ | 18.0 - 29.0 |

Mass Spectrometric (MS) Methodologies (e.g., LC-MS, HRMS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

When coupled with Liquid Chromatography (LC-MS), this technique allows for the analysis of components in a mixture. For this compound, electrospray ionization (ESI) in positive ion mode would likely produce a prominent protonated molecule [M+H]⁺. The fragmentation pattern would be expected to show characteristic losses, such as the loss of water (H₂O) from the alcohol group or ammonia (B1221849) (NH₃) from the amino group. Alpha-cleavage adjacent to the nitrogen or oxygen atoms is also a common fragmentation pathway for amino alcohols.

Table 3: Predicted Mass Spectrometry Data for this compound Based on a molecular formula of C₈H₁₇NO. Data is illustrative.

| Ion Type | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 144.1383 | Protonated molecular ion |

| [M+Na]⁺ | 166.1202 | Sodium adduct |

| [M+H-H₂O]⁺ | 126.1277 | Fragment from loss of water |

| [M+H-NH₃]⁺ | 127.1223 | Fragment from loss of ammonia |

| C₅H₉⁺ | 69.0704 | Fragment corresponding to the cyclobutylmethyl cation |

Chromatographic Analysis for Purity and Enantiomeric Excess (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are fundamental for assessing the purity of a synthesized compound and, for chiral molecules, determining the enantiomeric excess (e.e.). This compound contains a stereocenter at the C2 position of the propanol (B110389) backbone, meaning it can exist as a pair of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective for separating amino alcohols. yakhak.org The determination of the e.e. is achieved by comparing the peak areas of the two enantiomers.

Gas Chromatography (GC) can also be used, often after derivatization of the polar amino and alcohol groups to increase volatility. google.com For instance, the compound could be converted to a trifluoroacetyl derivative for analysis on a chiral column.

Table 4: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) system |

| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Hypothetical Retention Time (R-enantiomer) | 12.5 min |

| Hypothetical Retention Time (S-enantiomer) | 14.8 min |

Vibrational Spectroscopy for Hydrogen Bonding and Conformational Studies (e.g., Fourier Transform Near-Infrared Spectroscopy)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Near-Infrared (FT-NIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational bands would include the O-H and N-H stretching frequencies, as well as C-H, C-O, and C-N stretching and bending modes.

This technique is particularly sensitive to hydrogen bonding. The precise frequency of the O-H and N-H stretching bands can indicate the extent of intermolecular and intramolecular hydrogen bonding. In a concentrated sample, broad bands at lower frequencies (e.g., 3200-3400 cm⁻¹) are indicative of strong intermolecular hydrogen bonding, a characteristic feature of amino alcohols. In dilute solutions, the presence of sharper bands at higher frequencies can reveal information about non-bonded groups or weaker intramolecular hydrogen bonds.

Table 5: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Comments |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3500 (broad) | Frequency is sensitive to hydrogen bonding. |

| N-H Stretch | Primary Amine | 3300 - 3400 (two bands) | Represents symmetric and asymmetric stretching. |

| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2850 - 3000 | Characteristic of saturated hydrocarbon portions. |

| N-H Bend | Primary Amine | 1590 - 1650 | Scissoring vibration. |

| C-O Stretch | Primary Alcohol | 1000 - 1075 | Strong absorption band. |

X-ray Crystallography for Solid-State Structural Determination (Applicable for Crystalline Derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single, well-ordered crystal of the compound. While the parent amino alcohol may be a liquid or difficult to crystallize, it is often possible to form crystalline derivatives, such as hydrochloride or hydrobromide salts.

A successful crystallographic analysis provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the preferred conformation of the molecule in the crystal lattice. For a chiral compound, the analysis of a crystal grown from an enantiomerically pure sample allows for the absolute determination of its stereochemistry. The data also reveals intermolecular interactions, such as hydrogen bonding networks, which dictate how the molecules pack in the solid state.

Table 6: Hypothetical Crystallographic Data for a Crystalline Derivative of this compound This table represents the type of data obtained from an X-ray crystallography experiment, should a suitable crystal be formed.

| Parameter | Example Data |

|---|---|

| Chemical Formula | C₈H₁₈ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions (Å) | a = 8.5, b = 10.2, c = 7.9 |

| Unit Cell Angles (°) | α = 90, β = 98.5, γ = 90 |

| Molecules per Unit Cell (Z) | 2 |

| Key Findings | Absolute stereochemistry, molecular conformation, hydrogen bonding network. |

Computational Chemistry and Molecular Modeling of 3 Amino 2 Cyclobutylmethyl Propan 1 Ol

Density Functional Theory (DFT) Investigations of Electronic Structure, Energetics, and Spectroscopic Properties

No published DFT studies are available for 3-Amino-2-(cyclobutylmethyl)propan-1-ol. Such an investigation would be required to determine key electronic properties like HOMO-LUMO energy gaps, molecular electrostatic potential maps, and optimized geometric parameters (bond lengths and angles). Furthermore, without these calculations, theoretical spectroscopic data (such as IR and Raman frequencies) cannot be generated and compared with experimental values.

Theoretical Studies on Intramolecular and Intermolecular Hydrogen Bonding Networks

No theoretical research has been conducted on the hydrogen bonding networks of this compound. The potential for intramolecular hydrogen bonding between the amino and hydroxyl groups, as well as the nature of intermolecular interactions in condensed phases, remains uninvestigated for this compound.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

There is no information available regarding quantum chemical calculations to elucidate reaction mechanisms or analyze transition states involving this compound. This type of research is necessary to predict the molecule's reactivity, understand potential reaction pathways, and calculate the energy barriers associated with its chemical transformations.

Applications of 3 Amino 2 Cyclobutylmethyl Propan 1 Ol in Complex Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis and Stereoselective Transformations

Chiral amino alcohols are fundamental building blocks in asymmetric synthesis, serving as valuable intermediates for the preparation of high-value chiral compounds such as pharmaceuticals and natural products. researchgate.net The inherent chirality of 3-Amino-2-(cyclobutylmethyl)propan-1-ol allows it to be used as a chiral template, guiding the formation of new stereocenters with high levels of selectivity.

The utility of such building blocks is prominently demonstrated in stereoselective transformations where the existing stereocenter dictates the facial selectivity of approaching reagents. For instance, in the allylation of imines, the use of a chiral substrate can control the stereochemical outcome, leading to the formation of enantioenriched homoallylic amines. nih.gov The cyclobutylmethyl group in this compound can exert significant steric influence, directing incoming reactants to a specific face of the molecule, thereby achieving high diastereoselectivity. doi.org This principle is crucial in reactions such as additions to carbonyls or imines, where the formation of a new stereocenter adjacent to the existing one is controlled.

Research in the field has established methodologies for the highly stereoselective synthesis of related amino alcohol derivatives. For example, the reaction of chiral N-tert-butanesulfinyl imines with organometallic reagents can produce vicinal amino alcohols with excellent diastereomeric ratios. nih.gov Similarly, asymmetric approaches to key synthetic intermediates often rely on the remarkable control of absolute and relative configuration offered by chiral starting materials. nih.gov The application of this compound in such transformations would be expected to yield products with a unique substitution pattern, potentially leading to novel bioactive compounds. A highly trans-diastereoselective synthesis of a related synthon, tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, was achieved using ketoreductase (KRED) catalysis, showcasing the power of stereoselective methods in generating such building blocks. nih.gov

Below is a table summarizing representative stereoselective transformations where chiral amino alcohol scaffolds are pivotal.

| Transformation Type | Substrate Archetype | Chiral Scaffold Role | Typical Outcome | Reference Example |

| Diastereoselective Allylation | Chiral Imines | Directs nucleophilic attack | High diastereomeric ratio (dr) | Hydroxyallylation of N-tert-butanesulfinyl imines. nih.gov |

| Asymmetric Cyclopropanation | Chiral Dehydro Amino Acids | Governs π-facial diastereoselection | Single diastereomer products | 1,3-dipolar cycloaddition with diazomethane. doi.org |

| Directed Aldol (B89426) Addition | Boron enolates of chiral auxiliaries | Controls syn/anti stereochemistry | High diastereomeric excess (de) | Synthesis of chiral cyclopropane-carboxaldehydes. rsc.org |

| Biocatalytic Reduction | Prochiral Ketones | Substrate for stereoselective enzyme | High enantiomeric excess (ee) | KRED-catalyzed synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. nih.gov |

Development and Application of Chiral Ligands and Organocatalysts Derived from the Amino Alcohol Scaffold

The 1,3-amino alcohol motif is a privileged scaffold for the design of chiral ligands and organocatalysts. The two functional groups—amine and alcohol—can be readily modified to create bidentate or polydentate ligands capable of coordinating with metal centers. These chiral metal complexes can then serve as highly effective catalysts for a wide range of asymmetric transformations.

For example, Schiff base ligands can be synthesized through the condensation of the primary amino group of this compound with various salicylaldehyde (B1680747) derivatives. mdpi.com The resulting ligands can coordinate with metals like copper(II) or oxidovanadium(V) to form chiral complexes. mdpi.comnih.gov Such complexes have shown catalytic activity in reactions like the asymmetric synthesis of β-hydroxy-1,2,3-triazoles via epoxide-azide-alkyne cycloaddition. nih.gov The chirality originating from the amino alcohol backbone is transferred to the product, often with significant enantioselectivity. The bulky cyclobutylmethyl group would be expected to create a well-defined chiral pocket around the metal center, enhancing stereochemical control.

In addition to metal-based catalysis, derivatives of amino alcohols are effective organocatalysts. researchgate.net They can be protonated to form chiral ammonium (B1175870) salts or otherwise modified to catalyze reactions such as Diels-Alder cycloadditions, Michael additions, and aldol reactions. researchgate.net The development of organocatalysts derived from the this compound scaffold could provide new tools for environmentally friendly, metal-free asymmetric synthesis.

The table below illustrates the potential applications of derivatives in catalysis.

| Catalyst Type | Scaffold Modification | Catalyzed Reaction | Potential Advantage of Cyclobutylmethyl Group | Representative Ligand Class |

| Chiral Metal Complex | Condensation with salicylaldehyde to form Schiff base | Asymmetric aziridination, epoxidation, cycloaddition | Creates a defined chiral pocket, enhancing enantioselectivity | BINOL, VAPOL, VANOL derivatives. sigmaaldrich.com |

| Organocatalyst | Protonation or derivatization of the amine/alcohol | Asymmetric Diels-Alder, aldol, and Michael reactions | Provides steric bulk to control transition state geometry | β-Amino alcohol salts. researchgate.net |

| Chiral Deep Eutectic Solvent (DES) | Used as a Hydrogen Bond Donor (HBD) | Asymmetric additions of organometallic reagents | Can serve as a chiral reaction medium | 3-Amino-1,2-propanediol with choline (B1196258) chloride. mdpi.com |

Intermediate in the Total Synthesis of Natural Products and Bioactive Molecules

Amino alcohols are ubiquitous structural motifs in a vast array of natural products and biologically active molecules, including alkaloids, amino sugars, and lipids. researchgate.net Consequently, chiral amino alcohols like this compound are valuable intermediates in the total synthesis of such complex targets. diva-portal.orgdiva-portal.org

The stereoselective synthesis of vicinal amino alcohols is a key step in the preparation of many important compounds. For example, the C-13 side-chain of the anticancer drug Taxol contains an α-hydroxy-β-amino ester unit. diva-portal.org Methodologies such as Rh(II)-catalyzed 1,3-dipolar cycloadditions have been developed to construct this motif with high diastereoselectivity. diva-portal.orgdiva-portal.org Similarly, the synthesis of D-erythro-sphingosine, a fundamental component of cell membranes, relies on the stereocontrolled formation of an amino alcohol backbone. diva-portal.org

The introduction of the this compound unit into a synthetic route provides a pre-installed stereocenter and functional handles for further elaboration. This building block could be particularly useful for synthesizing analogs of known bioactive molecules, where the cyclobutylmethyl group replaces other alkyl or aryl substituents to probe structure-activity relationships. Optically active 3-amino-1-propanol derivatives are known to be key intermediates for various chiral drugs, including duloxetine. google.com The use of this compound could pave the way for novel pharmaceutical candidates. researchgate.netnih.govmdpi.com

| Target Molecule Class | Key Structural Motif | Role of Amino Alcohol Intermediate | Example |

| Anticancer Agents | α-Hydroxy-β-amino ester | Provides the chiral side-chain | Paclitaxel (Taxol) Side-Chain. diva-portal.orgdiva-portal.org |

| Sphingolipids | Long-chain amino alcohol | Forms the polar head group and aliphatic backbone | D-erythro-Sphingosine. diva-portal.orgdiva-portal.org |

| Antidepressants | 3-Amino-1-propanol derivative | Core scaffold for the pharmacophore | Duloxetine. google.comresearchgate.net |

| Proteasome Inhibitors | Amino alcohol functionality | Key component for biological activity | Omuralide. diva-portal.org |

Construction of Nitrogen-Containing Heterocyclic Systems and Novel Scaffolds

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. nih.govfrontiersin.org The 1,3-amino alcohol scaffold of this compound is an ideal precursor for the synthesis of various saturated N-heterocycles. The bifunctional nature of the molecule allows for intramolecular cyclization reactions to form five- or six-membered rings.

For example, activation of the primary hydroxyl group (e.g., via tosylation or conversion to a halide) followed by intramolecular nucleophilic substitution by the amino group can lead to the formation of substituted azetidines or pyrrolidines, depending on the regioselectivity of the ring closure. Such transformations are valuable for creating strained ring systems that can be of interest in medicinal chemistry. nih.gov Alternatively, the amino alcohol can react with carbonyl compounds or their equivalents to construct larger heterocyclic systems. Ring-closing metathesis of a suitably functionalized derivative could also be employed to form nitrogen-containing rings. nih.gov

The use of this compound as a starting material allows for the synthesis of novel heterocyclic scaffolds bearing a unique cyclobutylmethyl substituent. researchgate.netmdpi.comrsc.org This substituent can impart specific physicochemical properties, such as lipophilicity and conformational rigidity, which are often desirable in drug design. The synthesis of 1,2,4-triazole-containing scaffolds, for instance, is a significant area of research due to their pharmacological importance. nih.gov The amino group of the title compound could serve as a nucleophile to build such heterocyclic systems. mdpi.com

| Heterocyclic System | General Synthetic Strategy | Role of Amino Alcohol | Potential Product |

| Azetidines | Intramolecular cyclization (SN2) | Provides N and C atoms for the 4-membered ring | 3-(Cyclobutylmethyl)-azetidin-2-yl)methanol |

| Pyrrolidines/Piperidines | Reductive amination with a dicarbonyl compound | Acts as the nitrogen source and part of the ring backbone | Pyrrolidines/piperidines with a cyclobutylmethyl substituent |

| Oxazines | Condensation with an aldehyde or ketone | Forms the C-O and C-N bonds of the 6-membered ring | Tetrahydro-1,3-oxazines |

| Imidazolidines | Reaction with an imine (after conversion of alcohol) | Serves as a diamine equivalent precursor | Substituted imidazolidines. nih.gov |

Precursor in the Synthesis of Structurally Related Amino Alcohols and Amides

The functional groups of this compound provide a platform for the synthesis of a library of structurally related derivatives, including other amino alcohols and a wide variety of amides. These derivatives can be used in further synthetic applications or screened for biological activity.

The primary amine is readily acylated using acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to produce a diverse range of amides. sphinxsai.com This reaction is generally high-yielding and allows for the introduction of various functionalities, including aromatic, heterocyclic, or aliphatic groups. sphinxsai.comresearchgate.net The synthesis of α-amino amidines, for example, can be achieved through multi-component reactions involving amines, aldehydes, and isocyanides. nih.gov

Furthermore, the hydroxyl group can be modified through etherification, esterification, or oxidation. Selective protection of either the amine or the alcohol allows for sequential functionalization, greatly expanding the synthetic possibilities. For instance, protection of the amine as a carbamate (B1207046) would allow for selective modification at the hydroxyl group. Subsequent deprotection would yield a new amino alcohol derivative. This chemical versatility makes this compound a valuable starting point for creating compound libraries for drug discovery and materials science.

| Derivative Class | Synthetic Transformation | Reagent Type | Resulting Functional Group |

| Amides | N-Acylation | Acid chlorides, Anhydrides, Carboxylic acids | -NH-C(=O)-R |

| Carbamates | N-Carbamoylation | Chloroformates, Isocyanates | -NH-C(=O)-OR, -NH-C(=O)-NHR |

| Sulfonamides | N-Sulfonylation | Sulfonyl chlorides | -NH-SO2-R |

| Esters | O-Acylation | Acid chlorides, Anhydrides | -O-C(=O)-R |

| Ethers | O-Alkylation | Alkyl halides | -O-R |

Mechanistic Insights into Structure Activity Relationships of 3 Amino 2 Cyclobutylmethyl Propan 1 Ol Analogues

Molecular Recognition and Binding Interactions with Receptors or Enzymes (Mechanistic Aspects)

The interaction of 3-Amino-2-(cyclobutylmethyl)propan-1-ol analogues with biological targets, such as receptors or enzymes, is predicated on the principles of molecular recognition. The specific binding interactions are dictated by the three-dimensional arrangement of functional groups within the molecule, which allows it to fit into a specific binding pocket on the protein target.

Key interactions would likely involve:

Hydrogen Bonding: The primary amino (-NH2) and hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors. These groups can form crucial hydrogen bonds with amino acid residues like aspartate, glutamate, serine, and threonine in the binding site.

Ionic Interactions: The amino group, being basic, can be protonated under physiological conditions (forming -NH3+), allowing for strong ionic interactions (salt bridges) with negatively charged amino acid residues such as aspartate or glutamate.

Hydrophobic Interactions: The cyclobutyl and methyl groups introduce hydrophobicity. The cyclobutyl moiety, in particular, provides a significant non-polar surface area that can engage in favorable van der Waals interactions within a hydrophobic pocket of the target protein. The size and shape of this cyclobutyl group would be critical for optimal fitting.

Dipole-Dipole Interactions: The polar C-O and C-N bonds can participate in dipole-dipole interactions with polar residues in the binding site.

Stereochemical Influence on Molecular Properties and Bio-molecular Interactions

Since the 2-position of the propan-1-ol backbone is a chiral center, this compound can exist as two enantiomers, (R)- and (S)-. The stereochemistry at this center is expected to have a profound impact on the biological activity of the compound.

Biological systems, particularly protein binding sites, are inherently chiral. Consequently, one enantiomer often exhibits significantly higher affinity and/or efficacy than the other. This is because only one enantiomer can achieve the optimal three-point interaction with the chiral binding site.

The differential activity of enantiomers can be attributed to:

Optimal Binding Conformation: One enantiomer may be able to adopt a low-energy conformation that perfectly complements the binding site, maximizing favorable interactions. The other enantiomer might be sterically hindered from achieving this optimal fit, leading to weaker binding.

Pharmacophoric Element Positioning: The precise spatial arrangement of the key pharmacophoric elements (amino group, hydroxyl group, and cyclobutyl group) is different in each enantiomer. Only one arrangement may align correctly with the corresponding interaction points in the receptor.

Therefore, the synthesis and biological evaluation of individual enantiomers would be a critical step in understanding the structure-activity relationship (SAR) of this class of compounds.

Computational Approaches in Predicting Structure-Activity Relationships and Binding Modes

In the absence of experimental data, computational methods serve as powerful tools to predict the SAR and binding modes of this compound analogues.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. A 3D model of the target protein is used to dock the this compound molecule into the active site. The results can provide insights into:

The most likely binding pose of the ligand.

The key amino acid residues involved in the interaction.

The calculated binding energy, which can be used to rank the affinity of different analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of this compound analogues with known activities, a predictive model can be built. This model can then be used to predict the activity of new, unsynthesized analogues.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. By aligning a set of active analogues, a common pharmacophore model can be generated. This model can then be used to screen virtual libraries for new compounds with the desired activity or to guide the design of new, more potent analogues.

Modulatory Effects of Structural Variations on Electronic and Steric Profiles

Systematic structural modifications of the this compound scaffold would be employed to probe the SAR and optimize activity. The effects of these variations can be understood in terms of their influence on the electronic and steric properties of the molecule.

Variations of the Cycloalkyl Group:

Ring Size: Replacing the cyclobutyl group with other cycloalkyl rings (e.g., cyclopropyl, cyclopentyl, cyclohexyl) would alter the steric bulk and hydrophobicity. A larger ring might provide more extensive hydrophobic contacts but could also introduce steric clashes.

Substitution on the Ring: Introducing substituents on the cyclobutyl ring would modulate its steric and electronic properties. For example, a methyl group would increase lipophilicity, while a hydroxyl or fluoro group would introduce polarity and the potential for additional hydrogen bonding.

Modifications of the Aminopropanol Backbone:

N-Alkylation: Substitution on the primary amino group (e.g., with methyl, ethyl groups) would affect its basicity and hydrogen bonding capacity.

Hydroxyl Group Modification: Conversion of the hydroxyl group to an ether or ester would eliminate its hydrogen bond donating ability and increase lipophilicity.

These structural changes would lead to a dataset of analogues with varying activities, which could be rationalized based on their altered steric and electronic profiles, ultimately leading to a comprehensive understanding of the SAR for this chemical series.

In Vitro Biotransformation and Chemical Degradation Studies of 3 Amino 2 Cyclobutylmethyl Propan 1 Ol

Enzymatic Metabolism Pathways in Cell-Free Systems and Isolated Enzymes

In the absence of specific data for 3-Amino-2-(cyclobutylmethyl)propan-1-ol, the potential enzymatic metabolism in cell-free systems would likely be investigated using preparations such as liver microsomes, S9 fractions, or purified enzymes. These systems contain a variety of drug-metabolizing enzymes, primarily from the cytochrome P450 (CYP) superfamily, as well as flavin-containing monooxygenases (FMOs), and conjugating enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Hypothetical metabolic pathways for this compound could involve:

Oxidation: The primary alcohol could be oxidized to an aldehyde and subsequently to a carboxylic acid. The amino group could undergo N-oxidation. The cyclobutyl ring is also a potential site for hydroxylation.

Deamination: The primary amine group could be removed through oxidative deamination, leading to the formation of a ketone or aldehyde.

Conjugation: The primary alcohol or any hydroxylated metabolites could undergo glucuronidation or sulfation.

Future research would require incubation of the compound with these enzymatic systems and subsequent analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) to identify potential metabolites.

Chemical Stability and Degradation Kinetics under Controlled Experimental Conditions

The chemical stability of this compound would be assessed under various controlled conditions to determine its degradation kinetics. Standard stress testing conditions would include exposure to a range of pH values (acidic, neutral, and basic), elevated temperatures, oxidative conditions (e.g., using hydrogen peroxide), and photolytic conditions (exposure to UV or visible light).

The rate of degradation would be monitored over time by a suitable analytical method, such as high-performance liquid chromatography (HPLC), to determine the half-life (t½) and degradation rate constant (k) under each condition. This data is crucial for predicting the compound's shelf-life and its persistence in various environments.

Identification and Characterization of In Vitro Degradation Products

The identification of degradation products formed during chemical stability studies is essential for understanding the degradation pathways. As the parent compound degrades, the resulting products would be separated and characterized using hyphenated analytical techniques.

LC-MS/MS would be the primary tool for the tentative identification of degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns. For unambiguous structure elucidation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be necessary, which would require isolation of the degradation products in sufficient quantities.

Theoretical Modeling of Degradation Mechanisms and Pathways

In conjunction with experimental studies, theoretical modeling can provide valuable insights into the potential degradation mechanisms of this compound. Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the reactivity of different sites within the molecule.

These models can predict the most likely sites of enzymatic attack or chemical reaction, helping to guide the search for metabolites and degradation products. For example, calculations of bond dissociation energies can suggest which C-H or N-H bonds are most susceptible to abstraction, a key step in many oxidative degradation pathways. Similarly, modeling the interaction of the compound with the active site of metabolizing enzymes can provide hypotheses about its metabolic fate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.